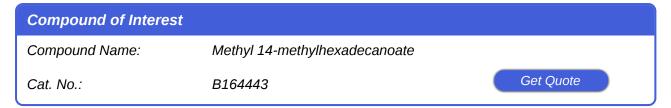


An In-depth Technical Guide to Methyl 14methylhexadecanoate (CAS 2490-49-5)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 14-methylhexadecanoate, with the CAS number 2490-49-5, is a branched-chain fatty acid methyl ester (FAME). It is also known as methyl anteiso-heptadecanoate. This compound is of growing interest in various scientific fields due to its presence in natural sources and its potential biological activities. This technical guide provides a comprehensive overview of the chemical information, biological significance, and experimental protocols related to **Methyl 14-methylhexadecanoate**, tailored for a scientific audience.

Chemical and Physical Properties

Methyl 14-methylhexadecanoate is structurally a seventeen-carbon fatty acid with a methyl branch at the antepenultimate (n-3) carbon, which is then esterified with methanol. This anteiso branching imparts distinct physical and chemical properties compared to its straight-chain analogue, methyl heptadecanoate.

Table 1: Physicochemical Properties of **Methyl 14-methylhexadecanoate**[1][2]



Property	Value
CAS Number	2490-49-5
Molecular Formula	C18H36O2
Molecular Weight	284.48 g/mol
IUPAC Name	methyl 14-methylhexadecanoate
Synonyms	Methyl anteiso-heptadecanoate, 14- Methylpalmitic acid methyl ester
Appearance	Liquid
Boiling Point	156.5 °C at 1.95 Torr
Density	0.863 ± 0.06 g/cm ³ (Predicted)
Solubility	Soluble in ethanol, DMF, and DMSO (all at 20 mg/ml)
Storage Temperature	-20°C

Table 2: Spectroscopic Data for **Methyl 14-methylhexadecanoate**[1]



Spectroscopy	Data Highlights
GC-MS	The mass spectrum shows characteristic fragmentation patterns for a fatty acid methyl ester. Key fragments can be observed that correspond to the loss of the methoxy group and cleavage at various points along the carbon chain.
¹ H NMR	The proton NMR spectrum will show characteristic signals for the terminal methyl groups, the methylene chain, the methoxy group of the ester, and the methine proton at the branch point.
¹³ C NMR	The carbon NMR spectrum provides distinct signals for the carbonyl carbon of the ester, the methoxy carbon, the carbons of the aliphatic chain, and the carbons at the branch point, confirming the anteiso structure.

Biological Significance and Applications

Methyl 14-methylhexadecanoate has been identified in various natural sources, including bacteria, plants, and marine organisms. Its biological roles are an active area of research, with several key functions and potential applications emerging.

Role in Cellular Membranes

As a branched-chain fatty acid, 14-methylhexadecanoic acid (the unesterified form) is a component of bacterial cell membranes. The anteiso-branching helps to maintain membrane fluidity at lower temperatures by disrupting the tight packing of straight-chain fatty acids. This adaptation is crucial for the survival of certain bacteria in cold environments.

Antimicrobial and Antioxidant Potential

Several studies have reported the antimicrobial and antioxidant properties of extracts containing **Methyl 14-methylhexadecanoate**. While the specific contribution of this compound

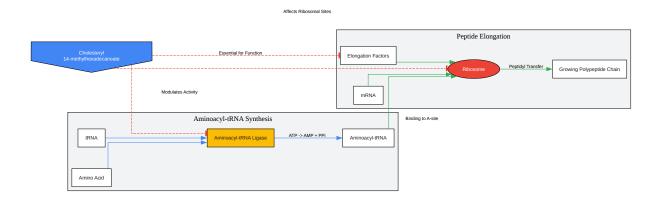


to the overall activity is still under investigation, it is considered a potential bioactive component. Further research is needed to determine its minimum inhibitory concentrations (MICs) against a range of pathogens and to elucidate its antioxidant mechanism.

Role in Protein Synthesis (as Cholesteryl Ester)

Research has highlighted the significant role of the cholesteryl ester of 14-methylhexadecanoic acid in protein synthesis. Specifically, cholesteryl 14-methylhexadecanoate has been shown to be essential for the function of aminoacyl-tRNA ligases and peptide elongation factors.[3][4][5] [6] It appears to play a crucial role in the synthesis of aminoacyl-sRNA complexes and affects the function of ribosomal sites involved in peptide elongation.[3][7] This suggests a potential regulatory role for this lipid in gene translation.

Diagram: Hypothetical Role of Cholesteryl 14-methylhexadecanoate in Protein Synthesis





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Caption: Modulation of Protein Synthesis by Cholesteryl 14-methylhexadecanoate.

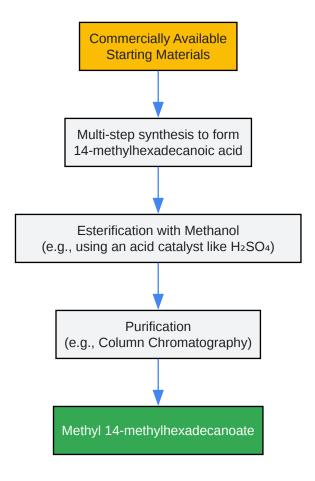
Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of **Methyl 14-methylhexadecanoate**.

Synthesis of Methyl 14-methylhexadecanoate

While several synthetic routes exist, a common approach involves the esterification of 14-methylhexadecanoic acid. A detailed multi-step synthesis of the parent fatty acid has been described, which can then be followed by esterification.[8][9]

Diagram: Simplified Synthetic Workflow



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Caption: General workflow for the synthesis of Methyl 14-methylhexadecanoate.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and quantification of FAMEs. The following is a typical protocol for the analysis of bacterial fatty acids, which would be applicable to **Methyl 14-methylhexadecanoate**.[10][11][12][13]

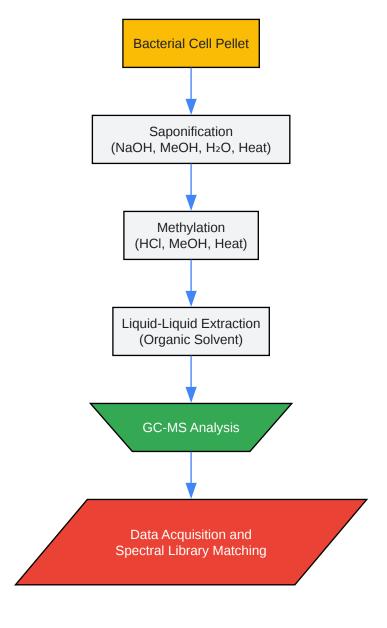
Experimental Protocol: GC-MS Analysis of Bacterial FAMEs

- Sample Preparation (from bacterial culture):
 - Harvest approximately 40 mg of bacterial cells from a culture plate.
 - Saponification: Add 1.0 ml of a saponification reagent (e.g., 45g NaOH in 150 ml methanol and 150 ml distilled water) to the cells. Heat in a boiling water bath for 30 minutes with intermittent vortexing.
 - Methylation: Cool the tubes and add 2.0 ml of a methylation reagent (e.g., 325 ml of 6.0 N
 HCl in 275 ml methanol). Heat at 80°C for 10 minutes.
 - Extraction: After cooling, add 1.25 ml of an extraction solvent (e.g., a 1:1 mixture of methyl tert-butyl ether and hexane). Gently mix for 10 minutes.
 - Phase Separation: Centrifuge to separate the phases and transfer the upper organic phase containing the FAMEs to a clean vial.
 - Base Wash: Add approximately 3.0 ml of a dilute NaOH solution to the organic phase, mix for 5 minutes, and then transfer the washed organic phase to a GC vial.
- GC-MS Analysis:
 - Instrument: Agilent 7890 GC with a 5975 MSD, or equivalent.
 - Column: HP-5MS (30 m x 0.25 mm x 0.25 μm) or a similar non-polar capillary column.
 - Carrier Gas: Helium or Hydrogen.



- Oven Temperature Program:
 - Initial temperature: 170°C.
 - Ramp: 5°C/min to 270°C.
 - Hold at 270°C for 2 minutes.
- Injector: Splitless or split mode, depending on the sample concentration.
- MS Detector: Scan range of m/z 50-550.

Diagram: GC-MS Analysis Workflow





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Caption: Workflow for the preparation and GC-MS analysis of bacterial FAMEs.

Antimicrobial Activity Assay

The antimicrobial activity of **Methyl 14-methylhexadecanoate** can be assessed using standard methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay for MIC Determination

- · Preparation of Inoculum:
 - Grow the test microorganism (bacterial or fungal strain) in a suitable broth medium to the mid-logarithmic phase.
 - Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/ml for bacteria).
- Preparation of Test Compound:
 - Prepare a stock solution of Methyl 14-methylhexadecanoate in a suitable solvent (e.g., DMSO).
 - Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate growth medium.
- Inoculation and Incubation:
 - Add the standardized microbial inoculum to each well of the microtiter plate.
 - Include positive (microorganism with no compound) and negative (medium only) controls.
 - Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.
- Determination of MIC:
 - The MIC is defined as the lowest concentration of the compound that completely inhibits
 the visible growth of the microorganism. Growth can be assessed visually or by measuring



the optical density at 600 nm.

Safety and Handling

While specific toxicity data for **Methyl 14-methylhexadecanoate** is limited, it is prudent to handle it with standard laboratory precautions.

- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Handle in a well-ventilated area or under a chemical fume hood.
- Avoid contact with skin and eyes.
- Store at the recommended temperature of -20°C.

Conclusion

Methyl 14-methylhexadecanoate is a branched-chain fatty acid methyl ester with emerging biological significance. Its role as a component of cell membranes and the involvement of its cholesteryl ester in protein synthesis highlight its importance in cellular processes. Further research into its specific antimicrobial and antioxidant activities, as well as its potential modulation of signaling pathways, is warranted. The experimental protocols provided in this guide offer a starting point for researchers interested in investigating the properties and applications of this compound in various fields, including drug development.

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